2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

Description

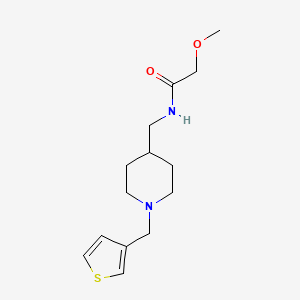

This compound is a substituted acetamide derivative featuring a methoxy group, a piperidine ring, and a thiophen-3-ylmethyl substituent. Its structure comprises:

- Methoxyacetamide backbone: Provides hydrogen-bonding and polarity.

- Piperidine ring: A common scaffold in opioid receptor ligands, contributing to lipophilicity and receptor interactions.

- Thiophen-3-ylmethyl group: A sulfur-containing heterocycle that may enhance metabolic stability or alter receptor binding compared to phenyl analogs.

Properties

IUPAC Name |

2-methoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-18-10-14(17)15-8-12-2-5-16(6-3-12)9-13-4-7-19-11-13/h4,7,11-12H,2-3,5-6,8-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRUPLDPDFJJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1CCN(CC1)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of piperidine with thiophen-3-ylmethyl chloride, followed by the introduction of the methoxyacetamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, such as temperature and pressure. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The piperidine ring and thiophene moiety are believed to play a crucial role in binding to receptors or enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use. The exact pathways involved can vary, but typically include interactions with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table compares key structural and regulatory features:

Key Observations:

- Thiophene vs. Thiophenes are prone to oxidative metabolism, which may reduce half-life .

- Linker Flexibility : The methylene linker in the target compound (vs. direct N-aryl bonding in methoxyacetylfentanyl) could influence receptor binding kinetics.

Pharmacological Implications

While direct receptor affinity data are unavailable, inferences can be drawn from structural analogs:

- Opioid Receptor Binding : Methoxyacetylfentanyl and ocfentanil exhibit high µ-opioid receptor affinity due to their N-phenyl and phenylethyl groups . The thiophene substituent in the target compound may reduce potency compared to phenyl analogs but enhance selectivity for other targets.

- This contrasts with phenyl-containing analogs, which undergo hydroxylation or N-dealkylation .

Biological Activity

2-Methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic compound with potential pharmacological applications. Its unique structure, featuring a methoxy group and a piperidine ring substituted with a thiophene moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound can be represented by the following structural formula:

This formula indicates the presence of a methoxy group (), which is known to influence the lipophilicity and bioavailability of compounds. The piperidine ring contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).

Neuropharmacological Activity

Research into similar compounds has indicated that derivatives of piperidine often exhibit neuroleptic activity. The presence of thiophene may enhance interactions with neurotransmitter receptors, particularly dopaminergic and serotonergic systems. Preliminary studies suggest that this compound could potentially act as an antagonist or modulator at these receptors, similar to other piperidine derivatives.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key observations include:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy group | Enhances lipophilicity and receptor binding |

| Piperidine ring | Essential for neuropharmacological effects |

| Thiophene substitution | Potentially increases receptor affinity |

Case Studies

-

Neuroleptic Activity :

A study on related compounds indicated that modifications to the piperidine structure significantly affected their neuroleptic properties. Compounds with additional electron-withdrawing groups showed enhanced binding affinity to dopamine receptors. -

Antimicrobial Efficacy :

In vitro testing of piperidine derivatives has shown promising results against various bacterial strains, indicating that similar modifications in this compound could yield effective antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.